Cas no 2549174-42-5 (Lirafugratinib)
リラフグラチニブ(Lirafugratinib)は、選択的チロシンキナーゼ阻害剤として開発された分子標的薬です。主に特定のがん治療において、異常なシグナル伝達経路を阻害することで抗腫瘍効果を発揮します。その高い特異性により、正常細胞への影響を最小限に抑えつつ、腫瘍細胞の増殖や転移を効果的に抑制することが特徴です。また、薬物動態の最適化により経口投与が可能で、患者のQOL向上に寄与します。臨床試験では、既存治療に比べて優れた有効性と忍容性が確認されており、特に耐性獲得が問題となるがん種において有望な治療オプションとして期待されています。

Lirafugratinib structure
商品名:Lirafugratinib
Lirafugratinib 化学的及び物理的性質
名前と識別子
-
- Lirafugratinib
- Lirafugratinib [USAN]
- 7HY6IMH87S
- FGFR2-IN-3
- RLY4008
- 2-Propenamide, N-(4-(4-amino-5-(3-fluoro-4-((4-methyl-2-pyrimidinyl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methyl-
- 2-Propenamide, N-[4-[4-amino-5-[3-fluoro-4-[(4-methyl-2-pyrimidinyl)oxy]phenyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methyl-
- NSC842116
- WHO 12482
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpy
- RLY-4008
- CS-0542062
- 2549174-42-5
- Rly 4008
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methacrylamide
- lirafugratinib [INN]
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7Hpyrrolo(2,3-d)pyrimidin-6-yl)phenyl)methacrylamide
- example 343 [WO2020231990A1]
- N-[4-(4-amino-5-{3-fluoro-4-[(4-methylpyrimidin-2- yl)oxy]phenyl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6- yl)phenyl]-2-methylprop-2-enamide
- N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide
- CHEMBL5314555
- Lirafugratinib (USAN)
- NSC-842116
- MS-29460
- GLXC-27490
- US11780845, Example 1028
- US11780845, Example 343
- UNII-7HY6IMH87S
- AKOS040758932
- BDBM623324
- N-[4-(4-amino-5-{3-fluoro-4-[(4-methylpyrimidin-2-yl)oxy]phenyl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-2-methylprop-2-enamide
- D12455
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)methacrylamide
- Fibroblast Growth Factor Receptor 2 Inhibitor RLY-4008
- SCHEMBL22676186
- N-(4-(4-amino-5-(3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl)-7-methylpyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methylprop-2-enamide
- DA-53173
- HY-147250
- AT44017
- GTPL12370
- example 343 (WO2020231990A1)
- FGFR2 Inhibitor RLY-4008
- Lirafugratinib?
- RLY 4008 [WHO-DD]
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methylprop-2-enamide
- EX-A6478
-
- インチ: 1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33)
- InChIKey: XOQVZSSDIQQUGO-UHFFFAOYSA-N
- ほほえんだ: CN1C2=NC=NC(N)=C2C(C2C=CC(OC3=NC=CC(C)=N3)=C(F)C=2)=C1C1C=CC(NC(=O)C(=C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 509.19755120g/mol
- どういたいしつりょう: 509.19755120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 38
- 回転可能化学結合数: 6
- 複雑さ: 840
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 121
Lirafugratinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-147250-5mg |
Lirafugratinib |
2549174-42-5 | 99.60% | 5mg |
¥2600 | 2024-04-18 | |
1PlusChem | 1P027JW0-50mg |
FGFR2-IN-3 |
2549174-42-5 | 99% | 50mg |
$1501.00 | 2024-05-20 | |
1PlusChem | 1P027JW0-100mg |
FGFR2-IN-3 |
2549174-42-5 | 99% | 100mg |
$2440.00 | 2024-05-20 | |
Ambeed | A1678566-25mg |
N-(4-(4-Amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methacrylamide |
2549174-42-5 | 98% | 25mg |
$647.0 | 2024-04-20 | |
MedChemExpress | HY-147250-25mg |
Lirafugratinib |
2549174-42-5 | 99.60% | 25mg |
¥5700 | 2024-04-18 | |
MedChemExpress | HY-147250-10mM*1 mL in DMSO |
Lirafugratinib |
2549174-42-5 | 99.60% | 10mM*1 mL in DMSO |
¥2860 | 2024-04-18 | |
MedChemExpress | HY-147250-10mM*1mLinDMSO |
Lirafugratinib |
2549174-42-5 | 99.22% | 10mM*1mLinDMSO |
¥2860 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-100 mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 100MG |
¥14918.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-50 mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 50mg |
¥11487.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-50mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 50mg |
¥ 10338 | 2023-09-07 |
Lirafugratinib 関連文献
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2549174-42-5 (Lirafugratinib) 関連製品
- 2172204-96-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclohexane-1-carboxylic acid)
- 56486-94-3((+)-Norartocarpanone)
- 881845-20-1(4,5-dimethyl-4H-1,2,4-triazole-3-carbaldehyde)
- 2137686-13-4((5,8-Difluoro-2-methoxyquinolin-3-yl)methanamine)
- 1804178-70-8(1-Bromo-3-(4-fluoro-2-(trifluoromethyl)phenyl)propan-2-one)
- 1179863-23-0([(furan-3-yl)methyl][(thiophen-2-yl)methyl]amine)
- 2034435-05-5(N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}thiophene-2-sulfonamide)
- 2228252-10-4(3-(cyclohex-3-en-1-yl)but-3-en-1-amine)
- 2680793-42-2(2-(4-Acetyl-5,5-dimethylmorpholin-2-yl)acetic acid)
- 1261856-54-5(2-Bromomethyl-4-fluoro-2'-(trifluoromethoxy)biphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2549174-42-5)Lirafugratinib

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):172.0/292.0/554.0/1495.0